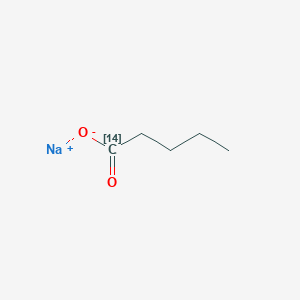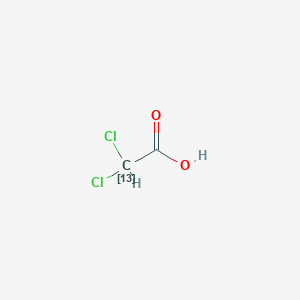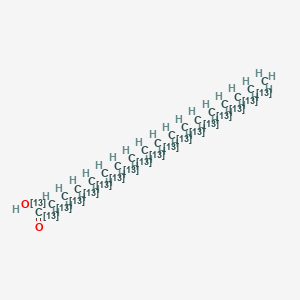
Dibutylzinndimercaptopropionat
Übersicht
Beschreibung
Dibutyltin mercaptopropionate is a chemical compound with the molecular formula C11H22O2SSn . It has a molecular weight of 337.066 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of Dibutyltin mercaptopropionate, organotin compounds like it are often used in the plastics industry as catalysts and stabilizers . For instance, they can be used in the formation of urethane by reacting an isocyanate with an alcohol .Molecular Structure Analysis
The IUPAC Standard InChI for Dibutyltin mercaptopropionate isInChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3 (5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2, (H,4,5);/q;;;+2/p-2 . This structure is also available as a 2D Mol file .
Wissenschaftliche Forschungsanwendungen
Poly(thiourethan)-basierte Vitrimer-ähnliche Materialien
Dibutylzinndimercaptopropionat wird als Katalysator bei der Synthese von Poly(thiourethan)-basierten Systemen (PTUs) verwendet. Diese PTUs sind Teil von kovalent anpassungsfähigen Netzwerken (CANs) und zeigen vitrimerartiges Verhalten . Die PTUs werden durch die Kombination von Thiol- und Isocyanat-Monomeren in stöchiometrischen Verhältnissen synthetisiert . Die vitrimeren Eigenschaften dieser Materialien werden mittels dynamisch-mechanischer Analyse (DMA) untersucht .
Dielektrische Materialien
Das hohe Dipolmoment der in PTUs vorhandenen dynamischen Bindungen legt einen möglichen Einsatz als dielektrische Materialien nahe. Diese Materialien funktionieren nach dem Konzept von Dipolgläsern . Die Reversibilität, die ihre inneren chemischen Strukturen aufweisen, macht sie zu vielversprechenden Kandidaten für aktive Schichten in Kondensator-Bauelementen .
Energiebezogene Anwendungen
Die PTUs, die mit this compound als Katalysator synthetisiert werden, können in energiebezogenen Anwendungen eingesetzt werden. Sie sind recycelbar, während sie sowohl ihre mechanischen als auch ihre dielektrischen Eigenschaften nahezu unverändert beibehalten, was die Verlängerung der Lebensdauer elektronischer Geräte fördert .
Antituberkulosemittel
Dibutylzin(IV)-Formulierungen, einschließlich this compound, wurden als potenzielle Antituberkulosemittel untersucht. Sie haben sich als wirksam gegen Mycobacterium tuberculosis erwiesen .
Design und Synthese von biopotenten Hybridformulierungen
Dibutylzin(IV)-Formulierungen werden beim Design und der Synthese von biopotenten Hybridformulierungen zur Bekämpfung von Tuberkulose eingesetzt. Diese Formulierungen werden durch die Reaktion von Bu 2 SnCl 2 mit Natriumsalzen der Liganden im molaren Verhältnis 1:1:1 erzeugt .
PVC-Stabilisatoren
This compound wird üblicherweise als Zinnstabilisator für PVC verwendet. Es wurde auf seine Effizienz in dieser Rolle untersucht .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dibutyl-1,3,2-oxathiastanninan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3(5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2,(H,4,5);/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAEMUUDSWZOX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CCS1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058811 | |
| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
78-06-8 | |
| Record name | 2,2-Dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyltin mercaptopropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLTIN MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EG796O69O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Phenoxyphenyl)amino]anthraquinone](/img/structure/B1627087.png)







![[2,7-Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate](/img/structure/B1627102.png)


